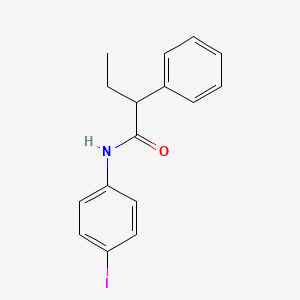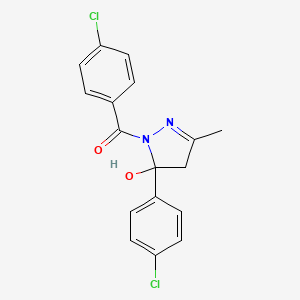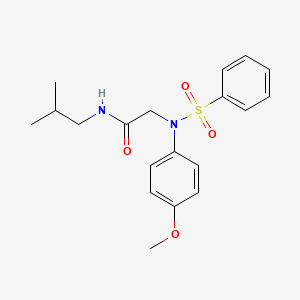![molecular formula C23H24N2O4S B5022247 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide, also known as MPSPG, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
作用机制
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide inhibits PTP1B by binding to its active site and preventing its dephosphorylation activity. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, which are key components of the insulin signaling pathway. The inhibition of PTP1B by this compound also leads to a decrease in the expression of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of PTP1B. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose homeostasis by increasing the phosphorylation of IRS-1 and Akt. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which are likely mediated by its inhibition of PTP1B.
实验室实验的优点和局限性
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments, including its potent inhibitory effect on PTP1B, its specificity for PTP1B over other protein tyrosine phosphatases, and its low toxicity. However, this compound also has some limitations, including its low solubility in aqueous solutions and its relatively high cost.
未来方向
There are several future directions for the research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide. One direction is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of this compound in more detail, and the development of new therapeutics based on these properties. Finally, the use of this compound in clinical trials for the treatment of diabetes and other metabolic disorders should be explored.
合成方法
The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with phenylalanine, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal. The overall yield of the synthesis is around 30%.
科学研究应用
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has been extensively used in scientific research for its potent inhibitory effect on PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
属性
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(20-10-6-3-7-11-20)18-23(26)24-17-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDALRRFDVGXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)
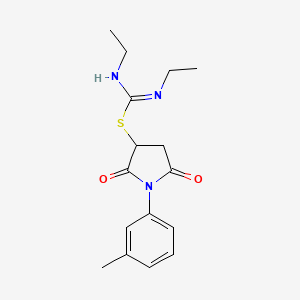
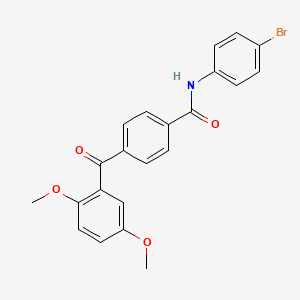
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5022222.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5022239.png)
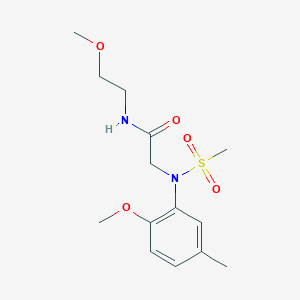
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
